molecular formula C10H8ClFO B7976192 2-Chloro-5-fluorophenyl cyclopropyl ketone

2-Chloro-5-fluorophenyl cyclopropyl ketone

Cat. No.: B7976192
M. Wt: 198.62 g/mol
InChI Key: DGCOEFZFYKLDLD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenyl cyclopropyl ketone is an aromatic ketone featuring a cyclopropane ring directly attached to a ketone group, with a substituted phenyl ring containing chlorine (Cl) at the 2-position and fluorine (F) at the 5-position. Its molecular structure combines the steric strain of the cyclopropane ring with the electronic effects of halogen substituents, making it a compound of interest in synthetic organic chemistry and agrochemical intermediate research.

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOEFZFYKLDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorophenyl cyclopropyl ketone typically involves the cyclopropanation of a suitable precursor, such as 2-chloro-5-fluorophenyl ketone, using a cyclopropylating agent. One common method is the reaction of 2-chloro-5-fluorophenyl ketone with diazomethane in the presence of a catalyst like copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluorophenyl cyclopropyl ketone may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl cyclopropyl ketones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluorophenyl cyclopropyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenyl cyclopropyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The cyclopropyl ring adds strain and rigidity to the molecule, affecting its overall chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring Modifications

(i) (2-Amino-5-Chlorophenyl)cyclohexylmethanone

This compound replaces the cyclopropane ring with a cyclohexane group and substitutes fluorine with an amino (-NH₂) group at the phenyl 2-position. The amino group introduces nucleophilic character, contrasting with the electron-withdrawing fluorine in the target compound. Such differences influence reactivity in downstream reactions, such as electrophilic aromatic substitution or coupling processes .

(ii) 5-[(4-Chlorophenyl)Methyl]-2,2-Dimethylcyclopentanone

As a cyclopentanone derivative, this compound features a bulkier cyclopentane ring with methyl substituents. The absence of fluorine and the presence of a benzyl group alter its electronic profile, making it less polar than 2-chloro-5-fluorophenyl cyclopropyl ketone. This compound is a key intermediate in synthesizing metconazole, a triazole fungicide, highlighting the role of ketone scaffolds in agrochemical applications .

Table 1: Structural and Functional Comparison

Compound Key Substituents Ring Type Key Functional Groups Applications
2-Chloro-5-fluorophenyl cyclopropyl ketone Cl (2-), F (5-) on phenyl Cyclopropane Ketone Agrochemical intermediate
(2-Amino-5-chlorophenyl)cyclohexylmethanone NH₂ (2-), Cl (5-) on phenyl Cyclohexane Ketone, Amine Synthetic intermediate
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cl (4-), methyl groups Cyclopentane Ketone Metconazole precursor

Physical and Chemical Properties

Cyclopropyl ketones, such as the target compound, exhibit distinct physical properties due to ring strain. For example, cyclopropyl methyl ketone demonstrates lower boiling points and higher volatility compared to larger cyclic ketones (e.g., cyclohexanone) due to reduced molecular weight and strain-induced destabilization .

Biological Activity

2-Chloro-5-fluorophenyl cyclopropyl ketone is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes a cyclopropyl group and halogen substituents, this compound may exhibit various pharmacological effects. This article aims to summarize the available research on the biological activity of 2-chloro-5-fluorophenyl cyclopropyl ketone, highlighting case studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for 2-chloro-5-fluorophenyl cyclopropyl ketone is C10H8ClFC_{10}H_8ClF, with a molecular weight of approximately 198.621 g/mol. The presence of both chloro and fluoro groups on the aromatic ring is significant as these substituents can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8ClFC_{10}H_8ClF
Molecular Weight198.621 g/mol
Density1.356 g/cm³
Boiling Point~253.6 °C

While specific literature detailing the exact mechanism of action for 2-chloro-5-fluorophenyl cyclopropyl ketone is limited, compounds with similar structures often interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation. The presence of halogens can enhance binding affinity due to increased polarity and potential for hydrogen bonding.

Biological Activity

Research indicates that compounds containing cyclopropyl and halogen substituents may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that related compounds demonstrate significant antimicrobial properties, potentially making them candidates for pharmaceutical development .
  • Anti-inflammatory Effects : Similar compounds have shown effectiveness in inhibiting nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
  • Antitumor Activity : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation through various pathways, although specific studies on 2-chloro-5-fluorophenyl cyclopropyl ketone are still needed .

Case Studies

  • Antimicrobial Evaluation : A study involving derivatives of phenyl cyclopropyl ketones demonstrated moderate to high activity against strains resistant to common antibiotics. This suggests that 2-chloro-5-fluorophenyl cyclopropyl ketone could be similarly effective against resistant bacterial strains .
  • Inhibition of NO Production : In vitro assays showed that related diarylpentanoids exhibited IC50 values indicating their potency in inhibiting nitric oxide production in macrophages. This highlights a possible pathway through which 2-chloro-5-fluorophenyl cyclopropyl ketone could exert anti-inflammatory effects .

Comparative Analysis

To understand the unique properties of 2-chloro-5-fluorophenyl cyclopropyl ketone, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity Potential
2-Chloro-4-fluorophenyl cyclopropyl ketoneDifferent position of fluorineModerate antimicrobial activity
4-Chlorophenyl cyclopropyl ketoneLacks fluorine substitutionLess reactive
3-Chloro-4-fluorophenyl cyclopropyl ketoneDifferent chlorine positionVaries

The differences in substituent positions and types significantly influence the reactivity and biological activity of these compounds.

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